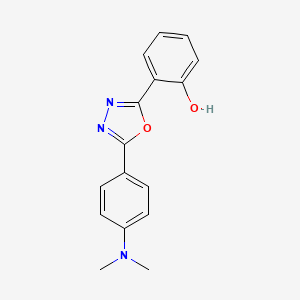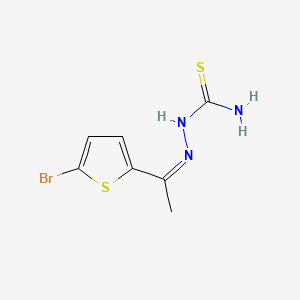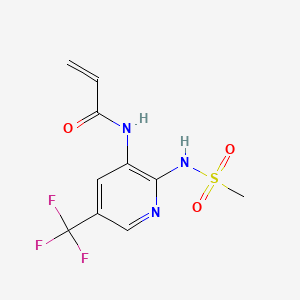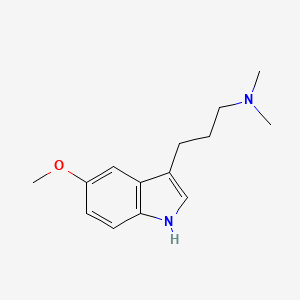
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethylamino group attached to a propyl chain, which is further connected to the indole ring at the 3-position, with a methoxy group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The 3-position of the indole ring is functionalized with a propyl chain through a series of reactions, including alkylation and substitution.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Methoxy Group Introduction: The methoxy group is introduced at the 5-position through methylation reactions, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indole core.
5-Methoxyindole: An indole derivative with a methoxy group but without the dimethylamino propyl chain.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with structural similarities.
Uniqueness:
Combination of Functional Groups: The unique combination of the dimethylamino propyl chain and the methoxy group on the indole ring sets this compound apart from others.
Biological Activity: The specific arrangement of these functional groups contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
709028-93-3 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H20N2O/c1-16(2)8-4-5-11-10-15-14-7-6-12(17-3)9-13(11)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
AAVYCYAMAJRINF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CNC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


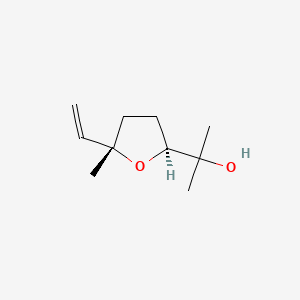
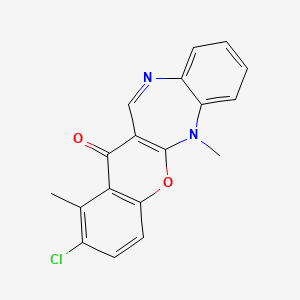
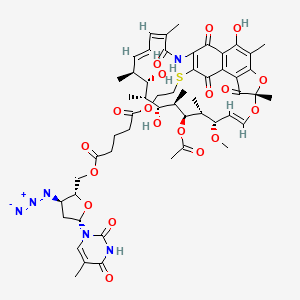

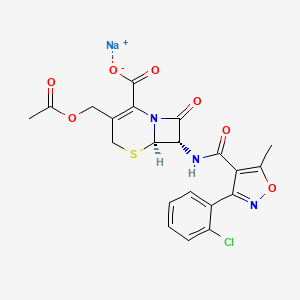
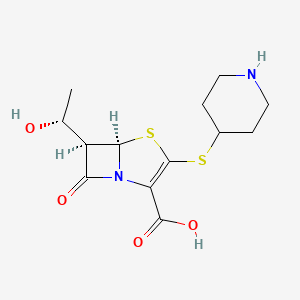
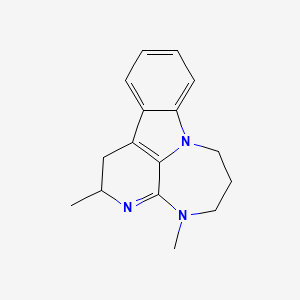
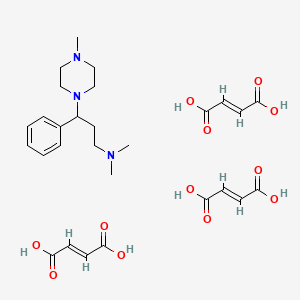
![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)
